![molecular formula C15H19NO2 B2468377 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopropanecarboxamide CAS No. 2034514-80-0](/img/structure/B2468377.png)
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopropanecarboxamide
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Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopropanecarboxamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a signaling molecule that plays a crucial role in a variety of physiological processes, including sleep, cardiovascular function, and immune response. The adenosine A1 receptor is one of four subtypes of adenosine receptors, and it is widely distributed throughout the central nervous system, cardiovascular system, and other tissues. DPCPX is a potent and specific antagonist of the adenosine A1 receptor, and it has been used extensively in scientific research to explore the role of adenosine signaling in various physiological processes.
Scientific Research Applications
- Benzofuran derivatives have shown promising anticancer effects. Researchers have identified specific substituted benzofurans with significant cell growth inhibitory effects against various cancer cell lines . Further studies could explore the mechanism of action and potential clinical applications.
- Some benzofuran derivatives exhibit antioxidant properties. These compounds may help protect cells from oxidative stress and prevent damage caused by free radicals. Investigating the antioxidant potential of our compound could provide valuable insights for therapeutic applications .
- Benzofuran-based compounds have been explored as antimicrobial agents. Their diverse pharmacological activities make them attractive candidates for combating infections. Investigate whether our compound shows any antimicrobial effects against bacteria, fungi, or viruses .
- A novel macrocyclic benzofuran compound was discovered with anti-HCV activity. Investigate whether our compound shares similar properties and explore its potential as an effective therapeutic drug for HCV .
- Benzofuran compounds serve as building blocks for drug development. Researchers have developed novel scaffold compounds based on benzofuran and benzothiophene, which have been utilized as anticancer agents. Investigate synthetic methods for constructing benzofuran rings and their applications .
- Quantum tunneling has been used to construct benzofuran rings with high yield and fewer side reactions. Explore whether our compound can be synthesized using this unique method, which could facilitate the creation of complex benzofuran ring systems .
Anticancer Properties
Antioxidant Activity
Antimicrobial Applications
Hepatitis C Virus (HCV) Treatment
Synthetic Chemistry and Drug Development
Quantum Tunneling Synthesis
properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-10(16-15(17)12-3-4-12)8-11-2-5-14-13(9-11)6-7-18-14/h2,5,9-10,12H,3-4,6-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMQQXOYDANOBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopropanecarboxamide |
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